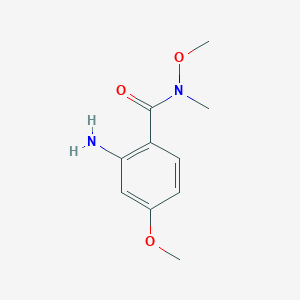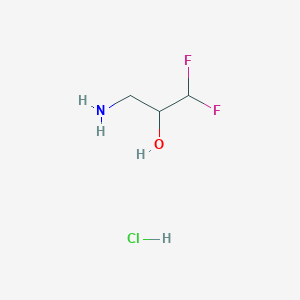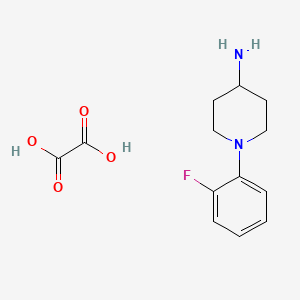
1-(2-Fluorophenyl)-4-piperidinamine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2-Fluorophenyl)-4-piperidinamine oxalate” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceutical drugs due to its ability to readily form salts and increase water solubility . The presence of a fluorophenyl group could potentially enhance the compound’s ability to penetrate biological membranes, as fluorine is a small atom with high electronegativity that can form stable bonds with carbon .
Molecular Structure Analysis
The molecular structure analysis would require experimental data such as X-ray crystallography or NMR spectroscopy, which I do not have access to .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse, depending on the conditions and reagents used. Piperidine derivatives are known to participate in a wide range of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its degree of ionization, solubility, stability, and reactivity could be influenced by the presence of the piperidine ring, the fluorophenyl group, and the oxalate moiety .科学的研究の応用
1. Clinical Candidate for Gastrointestinal Transit
- Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040): This compound, a small molecule motilin receptor agonist, shows promise in enhancing the amplitude of neuronal-mediated contractions of isolated gastric antrum tissue. It has been selected for further development due to its promising pharmacokinetic profiles in rat and dog models, and its potential effectiveness in models of gastrointestinal transit (Westaway et al., 2009).
2. Analytical Characterization for Research Chemicals
- Syntheses and Analytical Characterizations of Research Chemical 1-[1-(2-Fluorophenyl)-2-phenylethyl]pyrrolidine and Isomers: This study highlights the chemical syntheses and comprehensive analytical characterizations of various isomers of a related compound. Such research is essential for understanding the properties of new psychoactive substances and their potential research applications (Dybek et al., 2019).
3. Antihistaminic Activity in Medical Research
- Synthesis and Antihistaminic Activity of N-heterocyclic 4-piperidinamines: Research into 1-[(4-fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-amines revealed their potential as antihistamines. This investigation encompassed synthesis methods, substitution studies on the phenyl nucleus, and in vivo antihistamine activity evaluation (Janssens et al., 1985).
4. Asymmetric Synthesis in Pharmaceutical Development
- Rhodium-catalyzed Asymmetric 1,4-Addition of Organoboron Reagents to 5,6-dihydro-2(1H)-pyridinones: This study discusses the first catalytic asymmetric synthesis of 4-aryl-2-piperidinones using a chiral bisphosphine-rhodium catalyst. The resulting compounds, such as the (R)-4-(4-fluorophenyl)-2-piperidinone, are key intermediates for the synthesis of therapeutic agents like (-)-Paroxetine (Senda et al., 2001).
作用機序
将来の方向性
特性
IUPAC Name |
1-(2-fluorophenyl)piperidin-4-amine;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.C2H2O4/c12-10-3-1-2-4-11(10)14-7-5-9(13)6-8-14;3-1(4)2(5)6/h1-4,9H,5-8,13H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVCEZRZHWLUCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC=CC=C2F.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl 4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B1379622.png)
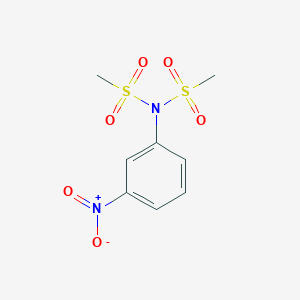

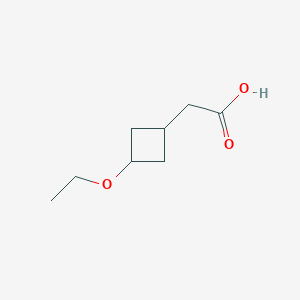
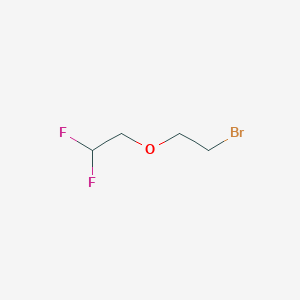

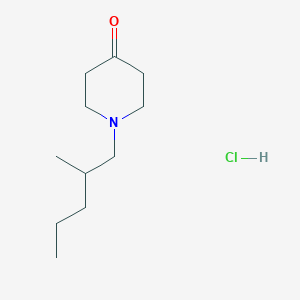

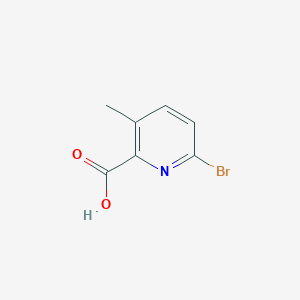
![[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride](/img/structure/B1379640.png)
